(3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate
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Overview
Description
(3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate is an organic compound with a unique structure that includes a cyclopentane ring substituted with a prop-2-en-1-yl group and two oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclopentane derivative with an acylating agent in the presence of a catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler cyclopentane derivative with a single oxo group.
Cyclopentyl acetate: Lacks the oxo groups present in (3R)-2,4-Dioxo-3-(prop-2-en-1-yl)cyclopentyl acetate.
Prop-2-en-1-yl cyclopentane: Does not contain the oxo groups or the acetate functionality.
Properties
CAS No. |
61697-01-6 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
[(3R)-2,4-dioxo-3-prop-2-enylcyclopentyl] acetate |
InChI |
InChI=1S/C10H12O4/c1-3-4-7-8(12)5-9(10(7)13)14-6(2)11/h3,7,9H,1,4-5H2,2H3/t7-,9?/m1/s1 |
InChI Key |
NKSBJLGBYNNCDQ-YOXFSPIKSA-N |
Isomeric SMILES |
CC(=O)OC1CC(=O)[C@H](C1=O)CC=C |
Canonical SMILES |
CC(=O)OC1CC(=O)C(C1=O)CC=C |
Origin of Product |
United States |
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